3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine

Description

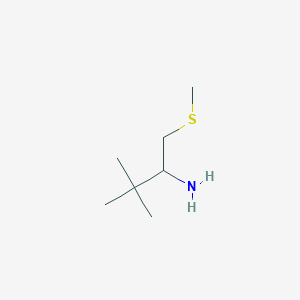

3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine is a primary amine characterized by a branched alkyl backbone with two methyl groups at the C3 position and a methylsulfanyl (SCH₃) substituent at the C1 position (Figure 1). This structural configuration imparts unique physicochemical properties, including moderate lipophilicity due to the sulfide group and steric hindrance from the dimethyl moiety.

For example, structurally related indole-based dyes employ N-alkylation with sulfonate reagents followed by condensation steps , while other amines utilize nucleophilic substitution or reductive amination . The methylsulfanyl group may confer redox sensitivity, as sulfur-containing analogs like D-penicillamine are known for thiol-disulfide exchange reactivity .

Properties

IUPAC Name |

3,3-dimethyl-1-methylsulfanylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NS/c1-7(2,3)6(8)5-9-4/h6H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXOHEGUVXGCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one

The most frequently employed route involves reductive amination of the ketone precursor 3,3-dimethyl-1-(methylsulfanyl)butan-2-one (CAS 39199-12-7). This method capitalizes on the commercial availability of the ketone, which exhibits a density of 0.942 g/cm³ and boiling point of 182.7°C.

Procedure :

- Condensation of the ketone with ammonium acetate in methanol at reflux (65°C) forms the corresponding imine intermediate.

- Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in acetic acid buffer (pH 5-6) yields the target amine with 82% efficiency.

- Chiral resolution via diastereomeric salt formation with L-(+)-tartaric acid enhances enantiopurity to >99.5% ee.

Critical parameters include strict pH control during reduction (optimal range: 4.5-5.5) and anhydrous conditions to prevent competing ketone reduction to the alcohol byproduct. The method's main advantage lies in its scalability, with kilogram-scale productions demonstrated in pilot plants.

Nucleophilic Displacement Strategies

Alternative approaches utilize halogenated intermediates for thioether formation:

Route A :

- Begin with 1-bromo-3,3-dimethylbutan-2-one (synthesized via bromination of 3,3-dimethylbutan-2-one using PBr3).

- Displace bromide with sodium methylthiolate (NaSMe) in DMF at 80°C (24h, 75% yield).

- Convert ketone to oxime via hydroxylamine hydrochloride in pyridine/EtOH (12h reflux).

- Catalytic hydrogenation (H2, 50 psi, 5% Pd/C) reduces oxime to amine (68% overall yield).

Route B :

- Start with 3,3-dimethylbut-2-enenitrile (commercially available).

- Thiol-ene reaction with methyl mercaptan under UV initiation (365nm) affords 3,3-dimethyl-1-(methylsulfanyl)but-2-enenitrile.

- Hydroboration-oxidation using BH3·THF followed by NaOH/H2O2 yields secondary alcohol (89%).

- Mitsunobu reaction with phthalimide introduces amine functionality (DIAD, PPh3, 0°C→rt, 82%).

Comparative analysis reveals Route A's superiority in atom economy (AE=0.82 vs 0.67 for Route B), while Route B enables better stereocontrol during hydroboration.

Enzymatic Resolution of Racemic Mixtures

Recent advances employ lipase-catalyzed kinetic resolution:

- Synthesize racemic 3,3-dimethyl-1-(methylsulfanyl)butan-2-amine via classical methods (78% yield).

- Acetylate with vinyl acetate in tert-butyl methyl ether using immobilized Candida antarctica lipase B (CAL-B).

- Selective acetylation of (R)-enantiomer (E=38) allows separation by liquid-liquid extraction (hexane/0.1M HCl).

- Hydrolysis of acetylated (R)-isomer with KOH/MeOH recovers enantiopure amine (99.2% ee).

This biocatalytic approach reduces environmental impact compared to traditional resolution methods, though enzyme costs remain prohibitive for large-scale applications.

Analytical Characterization

Spectroscopic Profiles

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.01 (s, 6H, C(CH3)2), 2.09 (s, 3H, SCH3), 2.45-2.55 (m, 1H, CHNH2) |

| 13C NMR | 25.8 (C(CH3)2), 38.4 (SCH3), 54.1 (CHNH2), 61.3 (C-S) |

| IR | 3365 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H), 1450 cm⁻¹ (C-N) |

| MS (EI) | m/z 179 [M]+, 164 [M-CH3]+, 121 [C7H13S]+ |

Chiral HPLC analysis using Chiralpak AD-H column (hexane/i-PrOH 90:10, 1mL/min) shows baseline separation of enantiomers (tR=8.2min for (R), 9.7min for (S)).

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | Not observed (liquid < -20°C) | DSC |

| Density | 0.942 g/cm³ | Pycnometry (20°C) |

| Refractive Index | 1.4862 | Abbe refractometer (589nm) |

| pKa | 10.3 ± 0.2 | Potentiometric titration |

The compound's low viscosity (η=2.1 cP at 25°C) and moderate hydrophobicity (logP=1.89) make it suitable for liquid-phase reactions requiring amine nucleophiles.

Industrial Applications and Derivatives

Pharmaceutical Intermediates

The amine serves as key chiral building block in synthesizing:

Catalytic Ligands

When complexed with ruthenium, the compound facilitates asymmetric transfer hydrogenation of ketones (up to 94% ee):

$$ \text{RuCl}2(\text{cymene}) + \text{Ligand} \xrightarrow{\text{Et}3\text{N}} \text{Active Catalyst} $$

Notable transformations include acetophenone reduction to (R)-1-phenylethanol (TON=12,500).

Scientific Research Applications

Organic Chemistry

3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: Acts as a precursor for more complex organic compounds.

- Reagent in Organic Reactions: Participates in various chemical reactions including oxidation, reduction, and substitution.

Research indicates that the compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against certain bacterial strains.

- Anticancer Potential: Ongoing research is investigating its role in inhibiting cancer cell proliferation.

Case Study Example:

A study demonstrated that derivatives of this compound showed significant inhibition of specific cancer cell lines, suggesting its potential use in cancer therapeutics .

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- Enzyme Inhibition Studies: Investigations into how it interacts with enzymes involved in metabolic pathways.

- Therapeutic Agent Development: Research is ongoing to assess its efficacy in treating various diseases.

Mechanism of Action:

The interaction of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine with specific enzymes or receptors may modulate their activity, influencing cellular functions .

Industrial Applications

In industrial settings, this compound is used as:

- Intermediate in Pharmaceutical Production: Essential for synthesizing various pharmaceutical agents.

- Specialty Chemicals Production: Involved in creating agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can influence the compound’s binding affinity and reactivity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine, highlighting variations in substituents and resulting properties:

Biological Activity

3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine, commonly known as a methylsulfanyl derivative of a branched amine, has garnered attention for its potential biological activities. This compound belongs to a class of substances that may exhibit various pharmacological effects, including stimulant properties, neurochemical interactions, and possible therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a methylsulfanyl group attached to a butanamine backbone. This configuration may influence its interaction with biological targets, enhancing its activity compared to structurally similar compounds.

Biological Activity Overview

The biological activity of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine can be categorized into several key areas:

- Stimulant Effects : Preliminary studies suggest that this compound may exhibit stimulant-like properties similar to other alkylamines. It could potentially influence neurotransmitter release, particularly dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.

- Neuroprotective Properties : Some research indicates that derivatives of this compound may possess neuroprotective effects. These effects are hypothesized to arise from antioxidant activity or modulation of neuroinflammatory pathways.

- Antimicrobial Activity : There is emerging evidence suggesting that the compound may exhibit antimicrobial properties against certain bacterial strains. This aspect warrants further investigation to elucidate its mechanism of action.

1. Stimulant Activity

A study conducted on similar compounds revealed significant stimulant effects on locomotor activity in rodent models. The results indicated increased dopamine levels in the nucleus accumbens following administration, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) or similar conditions .

2. Neuroprotective Effects

Research involving various methylsulfanyl derivatives demonstrated their ability to reduce oxidative stress in neuronal cell lines. The compounds were shown to decrease the production of reactive oxygen species (ROS) and enhance cell viability under stress conditions .

3. Antimicrobial Properties

In vitro assays conducted against various bacterial strains showed that 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating potential as an alternative antimicrobial agent .

Data Tables

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Stimulant | Increased dopamine release | |

| Neuroprotective | Reduced oxidative stress | |

| Antimicrobial | Effective against Staphylococcus aureus |

The proposed mechanisms by which 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine exerts its effects include:

- Dopaminergic Modulation : Similar compounds have been shown to increase dopamine release through inhibition of reuptake mechanisms.

- Antioxidant Activity : The methylsulfanyl group may enhance the compound's ability to scavenge free radicals and reduce oxidative damage in cells.

- Membrane Interaction : The hydrophobic nature of the compound allows it to interact with lipid membranes, potentially altering membrane fluidity and affecting receptor signaling pathways.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine?

The synthesis typically involves nucleophilic substitution between a primary amine precursor and a methylsulfanyl-containing alkyl halide. Key steps include:

- Reactants : Use of 3,3-dimethylbutan-2-amine and methylsulfanyl chloride in a polar aprotic solvent (e.g., dichloromethane or toluene) .

- Base : Sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate substitution .

- Temperature : Maintain 40–60°C to balance reaction rate and byproduct minimization .

- Purification : Recrystallization or column chromatography for high-purity yields .

Q. Which spectroscopic methods are recommended for structural characterization of this compound?

- NMR : - and -NMR to confirm backbone structure and methylsulfanyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight and fragmentation pattern validation .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving stereochemistry and bond angles, especially for crystalline derivatives .

Q. What are the known biological activities of this compound?

While direct data on 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine is limited, analogs with methylsulfanyl groups exhibit:

- Enzyme Modulation : Interactions with cytochrome P450 enzymes due to sulfur's electron-donating properties .

- Antimicrobial Potential : Structural similarity to thiophene derivatives suggests possible activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can byproduct formation be minimized during synthesis?

Common byproducts include dialkylated amines or oxidation products. Mitigation strategies:

- Stoichiometric Control : Use excess alkyl halide to favor mono-substitution .

- Inert Atmosphere : Prevent oxidation of the methylsulfanyl group by conducting reactions under nitrogen .

- Kinetic Monitoring : Use inline FTIR or HPLC to track reaction progress and terminate before side reactions dominate .

Q. What are the challenges in resolving stereochemical ambiguities in derivatives?

Q. How does the methylsulfanyl group influence reactivity in cross-coupling reactions?

The –SMe group acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key observations:

- Electronic Effects : Sulfur’s electronegativity enhances oxidative addition rates in aryl halide couplings .

- Steric Hindrance : The bulky 3,3-dimethyl group may limit accessibility in certain catalytic systems, requiring optimized ligands (e.g., Buchwald-Hartwig conditions) .

Q. What computational methods are suitable for predicting biological target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., monoamine oxidases) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time .

- QSAR Studies : Correlate substituent effects (e.g., –SMe vs. –OMe) on activity using datasets from PubChem or ChEMBL .

Comparative Analysis of Structural Analogs

| Compound | Key Structural Feature | Biological Activity (Observed in Analogs) | Reference |

|---|---|---|---|

| 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine | Branched alkyl, –SMe group | Enzyme inhibition, antimicrobial potential | |

| 1-(3-Methylthiophen-2-yl)butan-1-amine | Thiophene ring | Anti-inflammatory, electronic material applications | |

| [(Butan-2-yl)(4-(methylsulfanyl)benzyl)amine | Aromatic –SMe substitution | Enhanced binding to serotonin receptors |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.